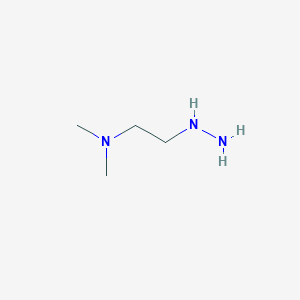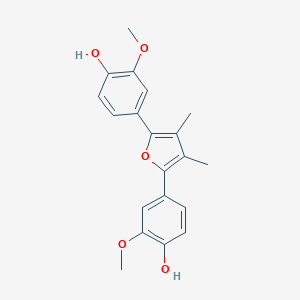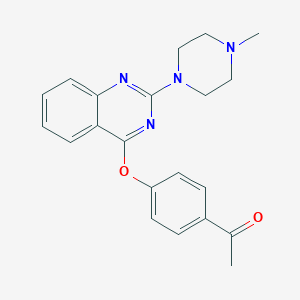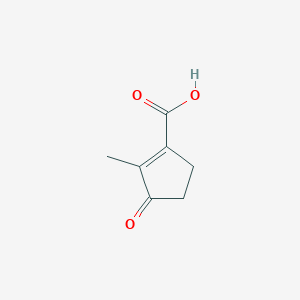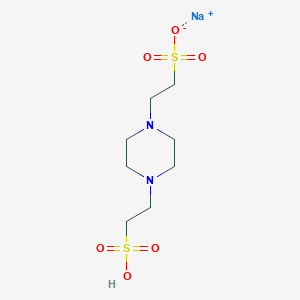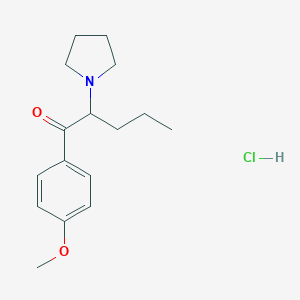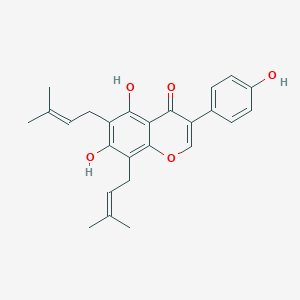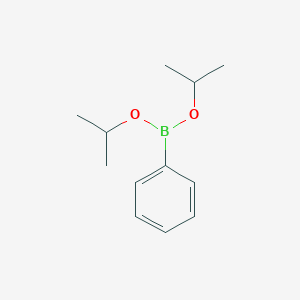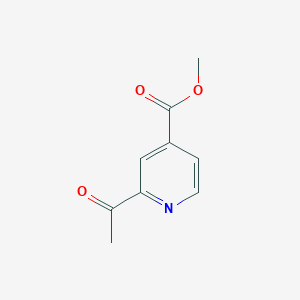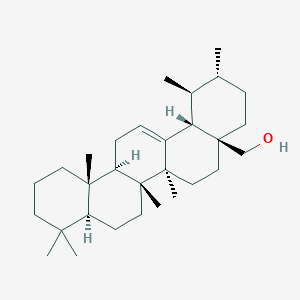
Loratadine/pseudoephedrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loratadine/pseudoephedrine is a combination medication used to treat symptoms of allergies and the common cold. Loratadine is an antihistamine that helps to relieve symptoms such as sneezing, runny nose, and watery eyes, while pseudoephedrine is a decongestant that helps to relieve nasal congestion.
Mecanismo De Acción
Loratadine works by blocking the action of histamine, a chemical produced by the body in response to allergens. Histamine is responsible for causing symptoms such as sneezing, itching, and watery eyes. By blocking the action of histamine, loratadine helps to relieve these symptoms. Pseudoephedrine works by constricting blood vessels in the nasal passages, which helps to relieve nasal congestion.
Biochemical and Physiological Effects:
Loratadine/pseudoephedrine has several biochemical and physiological effects. Loratadine blocks the H1 receptor, which is responsible for mediating the effects of histamine. Pseudoephedrine constricts blood vessels in the nasal passages, which helps to relieve nasal congestion. Both compounds have been shown to be safe and well-tolerated in patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Loratadine/pseudoephedrine has several advantages for lab experiments. It is readily available and easy to administer. It is also relatively safe and well-tolerated in animals. However, there are some limitations to using loratadine/pseudoephedrine in lab experiments. It may not accurately reflect the effects of the drug in humans, and there may be species differences in drug metabolism and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on loratadine/pseudoephedrine. One area of research is to better understand the mechanism of action of these compounds. Another area of research is to develop new formulations of loratadine/pseudoephedrine that are more effective and have fewer side effects. Additionally, research could be done to investigate the potential use of loratadine/pseudoephedrine in treating other conditions, such as asthma or chronic obstructive pulmonary disease.
Métodos De Síntesis
Loratadine/pseudoephedrine is synthesized by combining loratadine and pseudoephedrine in specific ratios. Loratadine is synthesized by reacting ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-chloro-α,α-dimethylbenzeneacetonitrile, followed by reduction with lithium aluminum hydride. Pseudoephedrine is synthesized by reducing ephedrine or pseudoephedrine hydrochloride with lithium aluminum hydride. The two compounds are then combined in specific ratios to produce loratadine/pseudoephedrine.
Aplicaciones Científicas De Investigación
Loratadine/pseudoephedrine has been extensively studied for its effectiveness in treating symptoms of allergies and the common cold. Research has shown that loratadine/pseudoephedrine is effective in reducing symptoms such as sneezing, runny nose, and nasal congestion. It has also been studied for its safety and tolerability in patients.
Propiedades
Número CAS |
132316-36-0 |
|---|---|
Nombre del producto |
Loratadine/pseudoephedrine |
Fórmula molecular |
C32H38ClN3O3 |
Peso molecular |
548.1 g/mol |
Nombre IUPAC |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C22H23ClN2O2.C10H15NO/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1 |
Clave InChI |
ZQBWEJQBVWJHRY-PXRPMCEGSA-N |
SMILES isomérico |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.C[C@@H]([C@H](C1=CC=CC=C1)O)NC |
SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC |
SMILES canónico |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC |
Otros números CAS |
132316-36-0 |
Sinónimos |
Sch 434 Sch-434 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



